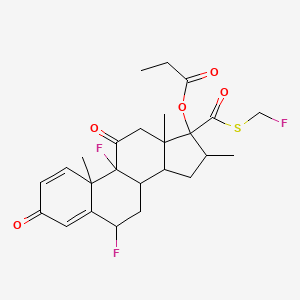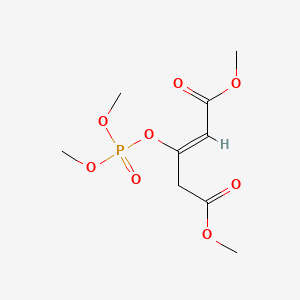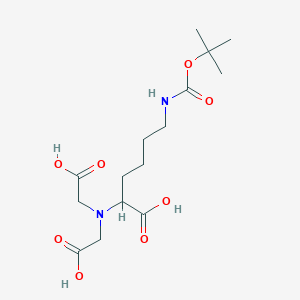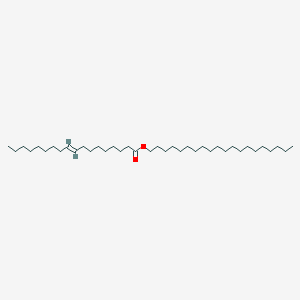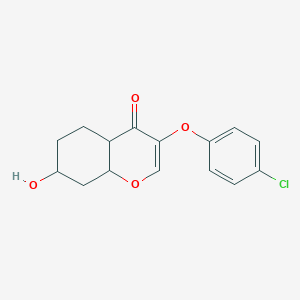
N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Serinol(tBu): , also known as 9H-fluoren-9-ylmethyl (1R)-2-tert-butoxy-1-(hydroxymethyl)ethylcarbamate, is a compound widely used in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for the amino group during peptide synthesis. The tert-butyl (tBu) group provides additional protection for the hydroxyl group, making the compound highly valuable in solid-phase peptide synthesis (SPPS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Serinol(tBu) typically involves the protection of serinol with the Fmoc group and the tert-butyl group. The process begins with the reaction of serinol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms the Fmoc-protected serinol. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a base, resulting in the formation of Fmoc-Serinol(tBu) .
Industrial Production Methods: In industrial settings, the production of Fmoc-Serinol(tBu) follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of the compound. The reaction conditions are optimized to ensure high yields and purity, with extensive washing and purification steps to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-Serinol(tBu) undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid (TFA) .
Coupling Reactions: The compound can participate in amide bond formation with carboxylic acids or activated esters, making it useful in peptide synthesis .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA for tert-butyl removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU for amide bond formation .
Major Products:
Deprotection: Removal of Fmoc yields serinol with a free amino group.
Coupling: Formation of peptides or peptide fragments with serinol incorporated into the sequence .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Serinol(tBu) is extensively used in the synthesis of peptides and peptidomimetics. Its protecting groups allow for selective deprotection and coupling reactions, facilitating the construction of complex peptide sequences .
Biology: In biological research, the compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: Fmoc-Serinol(tBu) is employed in the development of peptide-based therapeutics. Peptides synthesized using this compound can act as drugs targeting specific proteins or receptors, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, Fmoc-Serinol(tBu) is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers ensures the efficient and high-yield synthesis of therapeutic peptides .
Mecanismo De Acción
The mechanism of action of Fmoc-Serinol(tBu) primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed using a base, revealing the free amino group for further reactions. The tert-butyl group similarly protects the hydroxyl group and is removed under acidic conditions .
Comparación Con Compuestos Similares
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Serinol(tBu) but lacks the hydroxymethyl group.
Fmoc-Thr(tBu)-OH: Contains a threonine residue instead of serinol, with similar protecting groups.
Fmoc-Asp(OtBu)-OH: Contains an aspartic acid residue with tert-butyl protection on the side chain carboxyl group .
Uniqueness: Fmoc-Serinol(tBu) is unique due to the presence of both the Fmoc and tert-butyl protecting groups, which provide orthogonal protection for the amino and hydroxyl groups, respectively. This dual protection allows for selective deprotection and functionalization, making it highly versatile in peptide synthesis .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHAICNNOERSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

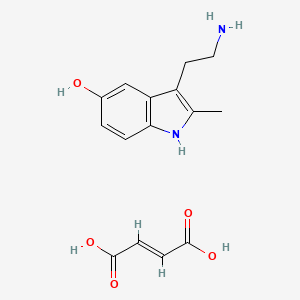
![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
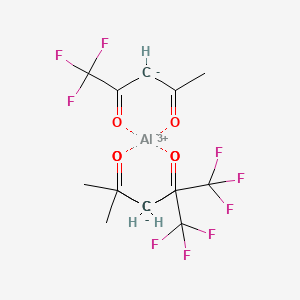
![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)
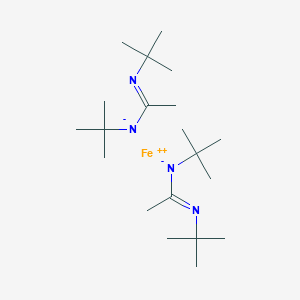
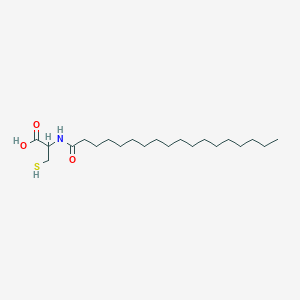
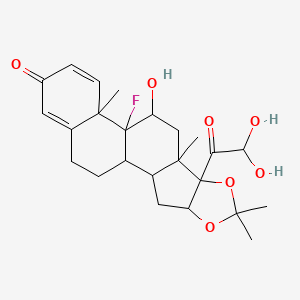
![Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-](/img/structure/B12324036.png)
